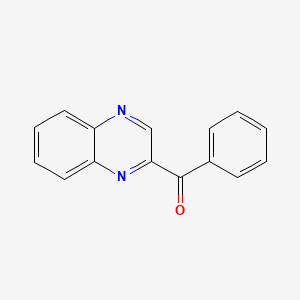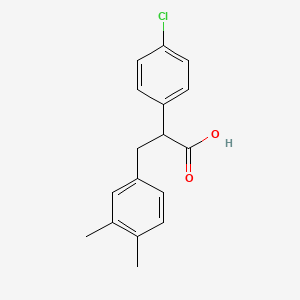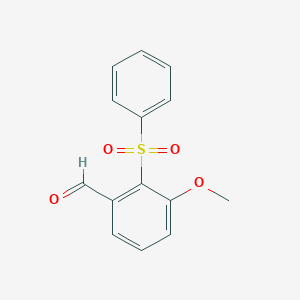
2-(Benzenesulfonyl)-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzenesulfonyl)-3-methoxybenzaldehyde is a chemical compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a benzenesulfonyl group (-SO₂C₆H₅) attached to the benzaldehyde structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-3-methoxybenzaldehyde typically involves the following steps:
Benzaldehyde Derivatization: Starting with 3-methoxybenzaldehyde, the compound undergoes sulfonylation to introduce the benzenesulfonyl group.
Sulfonylation Reaction: The reaction involves treating 3-methoxybenzaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions: 2-(Benzenesulfonyl)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to sulfides or sulfoxides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines and halides are used in substitution reactions.
Major Products Formed:
Oxidation: 2-(Benzenesulfonyl)-3-methoxybenzoic acid.
Reduction: 2-(Benzenesulfonyl)-3-methoxybenzyl alcohol or 2-(Benzenesulfonyl)-3-methoxybenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Benzenesulfonyl)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications in the treatment of various diseases due to its biological activity.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism by which 2-(Benzenesulfonyl)-3-methoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
類似化合物との比較
2-(Benzenesulfonyl)-3-methoxybenzaldehyde is similar to other benzaldehyde derivatives and benzenesulfonyl compounds. its unique combination of methoxy and benzenesulfonyl groups sets it apart. Some similar compounds include:
3-Methoxybenzaldehyde: Lacks the benzenesulfonyl group.
Benzenesulfonyl chloride: Lacks the methoxy group and aldehyde functionality.
2-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methoxy group.
特性
分子式 |
C14H12O4S |
|---|---|
分子量 |
276.31 g/mol |
IUPAC名 |
2-(benzenesulfonyl)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C14H12O4S/c1-18-13-9-5-6-11(10-15)14(13)19(16,17)12-7-3-2-4-8-12/h2-10H,1H3 |
InChIキー |
FGZANLDJDZHPIW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1S(=O)(=O)C2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



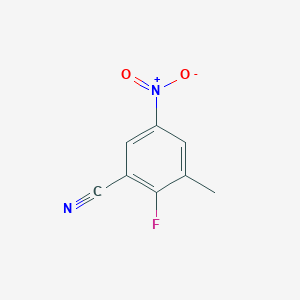
![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)
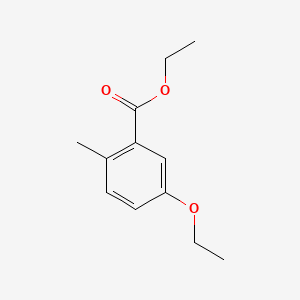
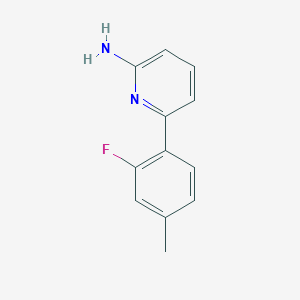
![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)
![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)

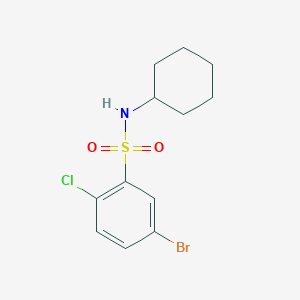
![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)
